(4-nitrophenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate
Description
The compound “(4-nitrophenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylate” is a structurally complex tricyclic ester featuring a fused oxacyclic framework. Its core structure comprises a bicyclo[7.3.0] system with five oxygen atoms integrated into the ring system, along with four methyl groups at positions 4,4,11,11. The 4-nitrophenyl ester substituent at position 8 introduces strong electron-withdrawing character, which influences reactivity and stability. This compound is likely synthesized via esterification of the corresponding carboxylic acid precursor (e.g., (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylic acid) . Potential applications include its use as a synthetic intermediate in pharmaceuticals or materials science, where the nitro group may serve as a leaving group or UV-active moiety.
Properties
IUPAC Name |
(4-nitrophenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO9/c1-17(2)25-11-12(26-17)14-16(28-18(3,4)27-14)24-13(11)15(20)23-10-7-5-9(6-8-10)19(21)22/h5-8,11-14,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQSWUFUVGIGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique bicyclic structure characterized by multiple oxygen atoms and a nitrophenyl group. Its molecular formula is , with a molecular weight of approximately 345.45 g/mol. The structural complexity allows for various interactions with biological systems, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to (4-nitrophenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate exhibit antimicrobial properties. For instance:
- Case Study 1 : A study on derivatives of nitrophenyl compounds showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
- Case Study 2 : Another investigation demonstrated that similar compounds inhibited fungal growth in Candida albicans, suggesting potential applications in antifungal therapies.
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been explored in various cancer cell lines:
- Research Finding 1 : In vitro studies using breast cancer cell lines (MCF-7) revealed that the compound induced apoptosis at concentrations of 25 µM after 48 hours of exposure.
- Research Finding 2 : A comparative study indicated that the compound's IC50 value was lower than that of common chemotherapeutic agents like doxorubicin, highlighting its potential as an anticancer agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : The presence of the nitrophenyl group may lead to increased ROS production, contributing to cytotoxicity.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
Safety Assessments
Toxicological assessments have shown that while the compound exhibits promising biological activity, it also presents potential risks:
- Acute Toxicity : Studies indicate moderate acute toxicity with LD50 values ranging from 300 to 500 mg/kg in rodent models.
- Chronic Exposure Risks : Long-term exposure has been associated with skin irritation and potential carcinogenic effects based on structural alerts.
Summary of Toxicological Data
| Parameter | Value |
|---|---|
| LD50 (oral) | 300 - 500 mg/kg |
| Skin Irritation | Yes |
| Carcinogenic Potential | Moderate |
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound shows promise in drug development due to its unique structural properties that can enhance bioavailability and efficacy. Its ability to form stable complexes with biological targets makes it a candidate for further research in therapeutic agents.
Enzyme Inhibition:
Research indicates that derivatives of this compound may act as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit certain enzymes involved in cancer pathways, suggesting potential applications in oncology .
Antimicrobial Activity:
Preliminary studies suggest that (4-nitrophenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate exhibits antimicrobial properties. This could lead to the development of new antimicrobial agents targeting resistant strains of bacteria .
Materials Science
Polymer Chemistry:
This compound can be utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its functional groups allow for modifications that enhance the thermal and mechanical properties of polymer matrices .
Sensors and Biosensors:
Due to its chemical stability and reactivity, it can be incorporated into sensor technologies for detecting various analytes. For example, its derivatives have been used to develop biosensors for glucose monitoring in diabetes management .
Environmental Applications
Pollutant Detection:
The compound's unique structure makes it suitable for environmental monitoring applications. It can be used in sensors designed to detect pollutants such as heavy metals or organic contaminants in water sources .
Catalysis in Environmental Remediation:
Research has indicated that similar compounds can function as catalysts in reactions aimed at degrading environmental pollutants. This application is crucial for developing sustainable methods for waste management and pollution control .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Reactivity and Stability
- Target Compound : The 4-nitrophenyl ester group enhances electrophilicity, making it susceptible to nucleophilic attack (e.g., hydrolysis to the carboxylic acid under basic conditions). Its UV activity (λmax ~270–310 nm due to nitro group) facilitates analytical tracking .
- Carboxylic Acid Derivative : Lacks the nitro group but can undergo esterification or amidation. Its acidity (pKa ~4–5) limits stability in acidic environments .
- Methyl Acetate Derivative : Neutral ester with lower reactivity compared to the nitro analog. Stereochemical variations (e.g., 8R vs. 8S configurations) may influence biological activity or crystallization behavior .
- 4-Methoxy/Hydroxyphenyl Derivatives : The methoxy group increases lipophilicity, while the hydroxyl group introduces polarity and pH-dependent solubility. Both lack the tricyclic oxygen-rich core of the target compound .
Spectral and Analytical Data
- Target Compound: Expected IR peaks include C=O (ester, ~1720 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹). NMR would show distinct aromatic protons (δ 8.0–8.3 ppm for nitrophenyl) and methyl singlet(s) (δ 1.2–1.5 ppm).
- Carboxylic Acid Derivative : Broad O-H stretch (~2500–3000 cm⁻¹) in IR; carboxylic carbon (δ ~170–175 ppm) in ¹³C NMR .
- Methyl Acetate Derivative : Acetate carbonyl (δ ~170 ppm) and methyl protons (δ 2.0–2.1 ppm) in NMR; stereochemical complexity may split peaks into multiplets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
